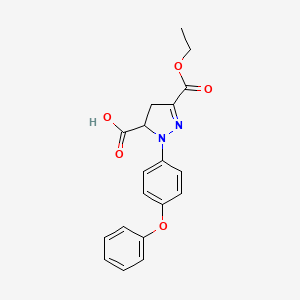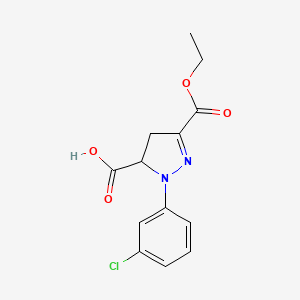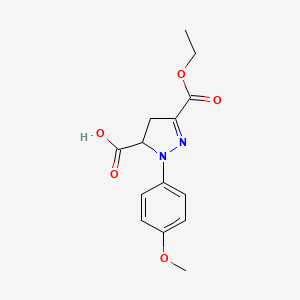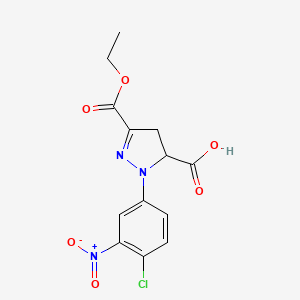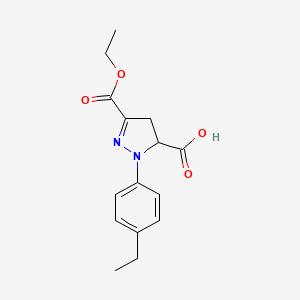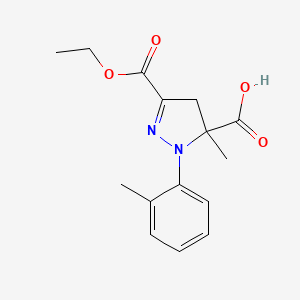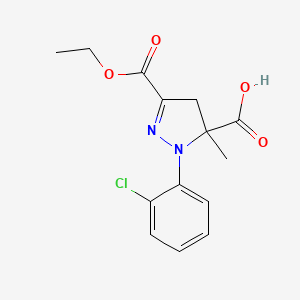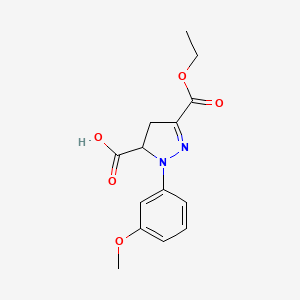
3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (ECPMPCA) is a synthetic compound that has been studied extensively in recent years due to its potential applications in various areas of scientific research. ECPMPCA has a unique chemical structure that makes it an attractive target for research and development. This compound has been studied for its ability to act as a ligand for receptors, its potential to bind to proteins, and its potential to act as an inhibitor of certain enzymes. It has also been studied for its potential use in medical applications, such as for the treatment of certain diseases and conditions.
Aplicaciones Científicas De Investigación
3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in various areas of scientific research. It has been studied for its potential use as a ligand for receptors, its potential to bind to proteins, and its potential to act as an inhibitor of certain enzymes. It has also been studied for its potential use in medical applications, such as for the treatment of certain diseases and conditions. In addition, this compound has been studied for its potential use in drug delivery systems, as a potential drug for cancer treatment, and as a potential target for cancer therapy.
Mecanismo De Acción
The mechanism of action of 3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is not yet fully understood. However, it is believed that it binds to certain receptors and proteins, which then triggers a cascade of biochemical reactions that lead to the desired effect. It has also been speculated that this compound may act as an inhibitor of certain enzymes, which could lead to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound has the potential to act as an inhibitor of certain enzymes, which could lead to the desired effect. In addition, studies have shown that this compound has the potential to act as a ligand for certain receptors, which could lead to the desired effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid in lab experiments is that it is a relatively inexpensive compound. In addition, it is easy to synthesize in high yields. However, the main limitation of this compound is that its mechanism of action is not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for the study of 3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid. These include further research into its potential use as a ligand for receptors, its potential to bind to proteins, and its potential to act as an inhibitor of certain enzymes. In addition, further research could be conducted into its potential use in medical applications, such as for the treatment of certain diseases and conditions. Finally, further research could be conducted into its potential use in drug delivery systems, as a potential drug for cancer treatment, and as a potential target for cancer therapy.
Métodos De Síntesis
The synthesis of 3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been studied extensively in recent years. The main synthetic route involves the reaction of 3-ethoxycarbonyl-1-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (this compound) with 3-methoxyphenylmagnesium bromide. This reaction yields the desired product in high yields. Other synthetic routes have also been studied, such as the reaction of this compound with 3-methoxyphenylmagnesium chloride, which yields the desired product in lower yields. The synthesis of this compound can also be achieved through the use of catalytic hydrogenation.
Propiedades
IUPAC Name |
5-ethoxycarbonyl-2-(3-methoxyphenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-3-21-14(19)11-8-12(13(17)18)16(15-11)9-5-4-6-10(7-9)20-2/h4-7,12H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJWUIGJJJRTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



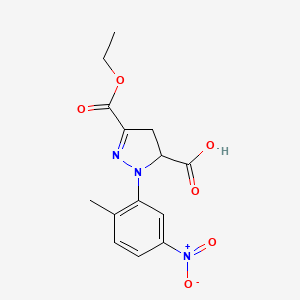
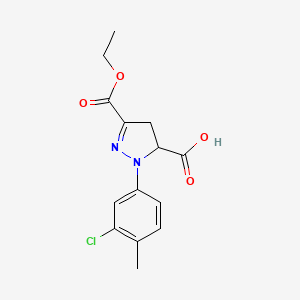
![3-(Ethoxycarbonyl)-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid](/img/structure/B6345247.png)
